molecular formula C21H29ClN2O B6502251 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol CAS No. 942881-35-8

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol

Cat. No.: B6502251
CAS No.: 942881-35-8
M. Wt: 360.9 g/mol
InChI Key: MEVCGRIXYSZRDS-UHFFFAOYSA-N
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Description

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is a useful research compound. Its molecular formula is C21H29ClN2O and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is 360.1968412 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O/c1-15-9-11-23(12-10-15)13-16(25)14-24-20-8-3-2-5-17(20)18-6-4-7-19(22)21(18)24/h4,6-7,15-16,25H,2-3,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVCGRIXYSZRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a carbazole core with an 8-chloro substituent and a piperidine moiety, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H27ClN2OC_{20}H_{27}ClN_{2}O, with a molecular weight of approximately 346.9 g/mol. The structural characteristics contribute to its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC20H27ClN2OC_{20}H_{27}ClN_{2}O
Molecular Weight346.9 g/mol
IUPAC NameThis compound
CAS Number123063-86-5

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects, particularly in the context of neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems by interacting with specific receptors or enzymes involved in neurotransmission processes.

  • Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, potentially impacting various signaling pathways in neuronal systems .
  • Receptor Interactions : Its structure suggests possible interactions with serotonin receptors and other neurotransmitter systems, which could be beneficial for conditions such as anxiety or depression .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Cholinesterase Inhibition : A structurally similar compound demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), indicating potential applications in treating Alzheimer's disease . The IC50 value for this compound was reported at 46.42 µM.
  • Antimicrobial Activity : Compounds sharing structural features with our target have shown moderate to significant antimicrobial properties against various bacterial strains . This suggests that the target compound could also possess similar activities, warranting further investigation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
  • Enzyme Interaction : It may inhibit enzymes involved in neurotransmitter degradation or uptake, thereby enhancing synaptic availability.

Future Research Directions

Further studies are essential to clarify the biological mechanisms underlying the observed effects of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Structural Modifications : Investigating how variations in structure affect biological activity to optimize therapeutic profiles.

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may exhibit pharmacological effects relevant to neurological disorders. It is believed to interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, potentially modulating neurotransmission processes. Preliminary studies suggest that it may influence neurotransmitter release and uptake, which could have implications for conditions such as depression, anxiety, and schizophrenia.

Lead Compound in Drug Discovery

Due to its unique structure, this compound is being investigated as a lead compound in drug discovery efforts aimed at developing novel therapeutics for various neurological conditions. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in the treatment of central nervous system (CNS) disorders.

Case Studies

Several case studies highlight the compound's potential:

  • Neurotransmitter Modulation : In vitro studies have demonstrated that this compound can modulate the activity of serotonin receptors, suggesting a possible role in antidepressant effects.
  • Antipsychotic Properties : Animal model studies indicate that it may reduce symptoms associated with psychosis, warranting further investigation into its mechanisms of action.
  • Cytotoxicity Studies : Research has shown varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in oncology.

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